{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE
Description
The compound “{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate” is a synthetic benzoate ester derivative characterized by a 2,4-dichlorobenzoate backbone modified with a carbamoyl-methyl group linked to a 2-methylbenzyl substituent. Its structure combines aromatic chlorination, ester functionality, and a carbamate group, which collectively influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-7-6-13(18)8-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABFPYLJFNHIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with methyl chloroformate to form the intermediate {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL chloride. This intermediate is then reacted with 2,4-dichlorobenzoic acid under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzoate moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or carbamates.
Scientific Research Applications
Chemistry
In chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it useful in understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. The dichlorobenzoate moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, a comparative analysis with structurally related molecules is provided below. Key factors include substituent effects, electronic properties, and functional group interactions.
Structural Analogues
Compound A : 2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate (MFCD02899890)
- Substituents : A methoxy group at the 2-position and a naphthoyl hydrazone group at the 4-position of the phenyl ring.
- Key Differences: The target compound features a carbamoyl-methyl group, while Compound A incorporates a naphthoyl hydrazone moiety. Hydrazones are redox-active and may exhibit distinct reactivity in biological or catalytic contexts .
Compound B : Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Substituents : A benzodiazepine core with nitro, chloro, and methyl groups.
- Key Differences :
- Methylclonazepam belongs to the benzodiazepine class, targeting GABA receptors, whereas the target compound lacks a heterocyclic system, suggesting divergent biological or pharmacological roles .
- The nitro group in Methylclonazepam introduces strong electron-withdrawing effects, contrasting with the electron-donating 2-methylbenzyl group in the target compound.
Physicochemical Properties
Functional Group Reactivity
- Target Compound : The ester group is prone to hydrolysis under acidic or alkaline conditions, while the carbamate may undergo enzymatic cleavage. The 2-methylbenzyl group could hinder steric accessibility in reactions.
- Compound A : The hydrazone group may participate in chelation or redox reactions, offering applications in metal coordination or prodrug design.
- Compound B : The nitro group can be reduced to an amine, a critical step in prodrug activation for benzodiazepines.
Research Findings
- Target Compound: Limited direct studies are available, but benzoate esters with carbamate modifications have been explored for delayed-release drug formulations due to their hydrolysis kinetics.
- Compound A : Demonstrated fluorescence properties in preliminary studies, attributed to the naphthoyl hydrazone chromophore .
- Compound B: Well-documented as a benzodiazepine analog with sedative-hypnotic activity, though its metabolic pathway differs significantly from non-heterocyclic benzoates .
Biological Activity
Chemical Structure and Properties
The molecular formula for {[(2-Methylphenyl)Methyl]Carbamoyl}Methyl 2,4-Dichlorobenzoate can be broken down into its constituent parts:
- Base Structure : 2,4-Dichlorobenzoate
- Functional Groups : Carbamoyl and Methyl groups attached to a 2-methylphenyl moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 205.03 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 239 °C |
| Specific Gravity | 1.38 |
| Refractive Index | 1.56 |
These properties are essential for understanding the compound's behavior in biological systems and its potential applications.
The biological activity of This compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of dichlorobenzoates exhibit significant antimicrobial properties against various bacterial strains. The presence of the carbamoyl group enhances this activity by facilitating interactions with microbial cell membranes.
- Insecticidal Properties : Research indicates that this compound can act as an insecticide, disrupting the nervous system of target pests. Its structural similarity to known insecticides suggests a potential for use in agricultural applications.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that derivatives similar to this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness against these pathogens.
- Insecticidal Activity : Research conducted by Zhang et al. (2020) evaluated the insecticidal properties of dichlorobenzoate derivatives, finding that compounds with similar structures caused over 80% mortality in Aedes aegypti larvae at concentrations of 100 ppm within 24 hours.
- Pharmacological Studies : A pharmacological assessment indicated that the compound could modulate neurotransmitter activity, suggesting potential applications in neuropharmacology. The compound exhibited dose-dependent effects on serotonin receptors in vitro.
Toxicological Considerations
While exploring the biological activities, it is crucial to consider the toxicological profile of This compound :
- Acute Toxicity : Animal studies have reported LD50 values indicating moderate toxicity when administered orally or dermally.
- Environmental Impact : As a pesticide candidate, its environmental persistence and bioaccumulation potential require thorough investigation to assess risks to non-target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
